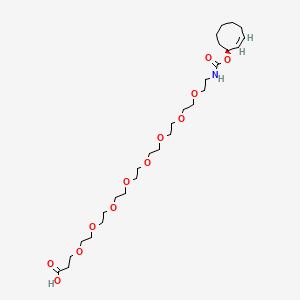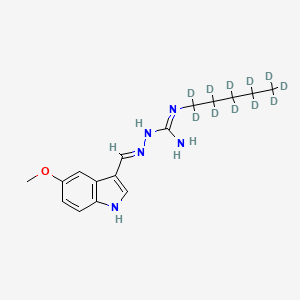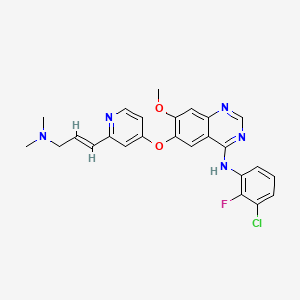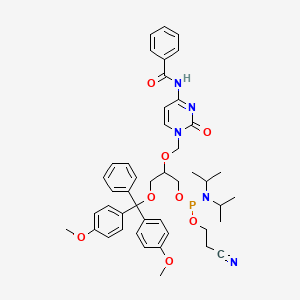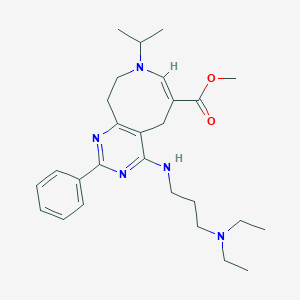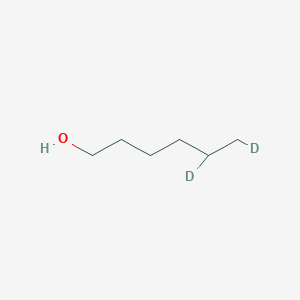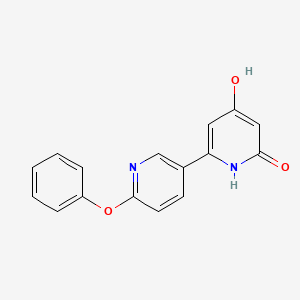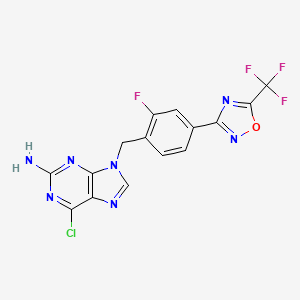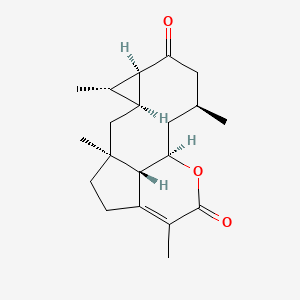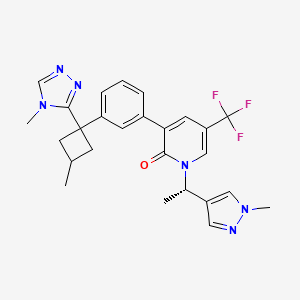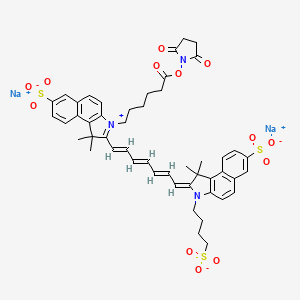
Disulfo-ICG-NHS (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfo-ICG-NHS (disodium) is a fluorescent dye widely used in scientific research. It is known for its ability to label and visualize biological molecules, making it a valuable tool in various fields such as chemistry, biology, and medicine . The molecular formula of Disulfo-ICG-NHS (disodium) is C₄₉H₅₁N₃Na₂O₁₃S₃, and it has a molecular weight of 1032.12 g/mol .
Méthodes De Préparation
The synthesis of Disulfo-ICG-NHS (disodium) involves the reaction of indocyanine green with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an aqueous buffer solution at a pH range of 4.5-7.2 . The resulting product is a semi-stable NHS ester, which can then be reacted with primary amines to form amide crosslinks .
Analyse Des Réactions Chimiques
Disulfo-ICG-NHS (disodium) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds . Common reagents used in these reactions include EDC and Sulfo-NHS. The reaction conditions typically involve an aqueous buffer solution at a pH range of 7-8 . The major product formed from these reactions is a fluorescently labeled molecule, which can be used for various imaging applications .
Applications De Recherche Scientifique
Disulfo-ICG-NHS (disodium) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Disulfo-ICG-NHS (disodium) involves the formation of a covalent bond between the NHS ester group and primary amines on the target molecule. This reaction results in the formation of a stable amide bond, which allows the fluorescent dye to be permanently attached to the target molecule . The fluorescent properties of the dye enable the visualization of the labeled molecules under appropriate imaging conditions .
Comparaison Avec Des Composés Similaires
Disulfo-ICG-NHS (disodium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
Indocyanine green: A parent compound of Disulfo-ICG-NHS (disodium) with similar fluorescent properties but lower water solubility.
N-hydroxysuccinimide (NHS): Another reagent used in similar labeling reactions but with lower water solubility compared to Sulfo-NHS.
Disulfo-ICG-NHS (disodium) stands out due to its enhanced water solubility and stability, making it a preferred choice for various imaging and labeling applications .
Propriétés
Formule moléculaire |
C49H51N3Na2O13S3 |
|---|---|
Poids moléculaire |
1032.1 g/mol |
Nom IUPAC |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2 |
Clé InChI |
HWNPPMDOLGBDCG-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






